ANK-199
Description
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.417 |
IUPAC Name |
(E)-4-(3,5-Dimethoxystyryl)phenyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C21H24O6/c1-21(13-22,14-23)20(24)27-17-8-6-15(7-9-17)4-5-16-10-18(25-2)12-19(11-16)26-3/h4-12,22-23H,13-14H2,1-3H3/b5-4+ |
InChI Key |
KGSKZXOKYMAAEW-SNAWJCMRSA-N |
SMILES |
O=C(OC1=CC=C(/C=C/C2=CC(OC)=CC(OC)=C2)C=C1)C(C)(CO)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANK-199; ANK 199; ANK199 |
Origin of Product |
United States |
Synthetic Design and Precursor Chemistry of Ank 199
Derivation of ANK-199 from Pterostilbene (B91288)
This compound is a novel pterostilbene derivative, specifically designed and synthesized by a research group led by Hsieh et al. nih.govnih.govciteab.comnih.gov Pterostilbene, identified as trans-3,5-dimethoxy-4′-hydroxystilbene, serves as the foundational chemical structure for this compound. umich.edu The chemical name of this compound, (E)-4-(3,5-Dimethoxystyryl)phenyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, indicates that it is an ester derivative formed by modifying the hydroxyl group of pterostilbene with 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. wikipedia.org This structural alteration is central to its distinct properties and enhanced biological profile.
Design Principles for Pterostilbene Analogs with Enhanced Biological Activity
The design of this compound and other pterostilbene analogs is guided by principles aimed at improving bioavailability, cellular uptake, and specific biological activities. Pterostilbene itself is a natural analog of resveratrol (B1683913), and its superior properties offer insights into these design strategies. umich.edu
A key structural difference between pterostilbene and resveratrol lies in the presence of two methoxy (B1213986) groups in pterostilbene, compared to resveratrol's three hydroxyl groups. umich.edu These methoxy groups significantly increase pterostilbene's liposolubility, which in turn enhances its permeability across cell membranes and contributes to its higher bioavailability (approximately 80-95% compared to resveratrol's 20% oral bioavailability). umich.edu This suggests that methylation, as seen in pterostilbene, is a crucial design principle for improving the pharmacokinetic profile and bioactivity of stilbene (B7821643) compounds.
The modification of pterostilbene to create derivatives like this compound aims to further augment specific therapeutic effects. For instance, this compound demonstrated potent activity against cisplatin-resistant CAR human oral cancer cells, exhibiting an improved half-maximal inhibitory concentration (IC50) of 32.6 µM, compared to 98.29 µM for pterostilbene in the same cell line. nih.govnih.gov This enhancement in activity underscores the potential of structural modifications, such as esterification, to yield analogs with superior anticancer properties. Other pterostilbene derivatives, like Pterostilbene carboxaldehyde thiosemicarbazone (PTERC-T) and 3′-Hydroxypterostilbene (HPSB), have also been reported to possess enhanced anticancer activities, further supporting the strategy of chemical modification to improve efficacy. nih.gov
Pterostilbene's diverse bioactivities, including anti-tumor, antioxidant, anti-inflammatory, and neuroprotective effects, are mediated through various mechanisms, such as regulating signal pathways and inhibiting apoptosis. umich.edu Analogs are designed to optimize these inherent properties or to target specific molecular pathways more effectively.
Table 1: Comparative IC50 Values of Pterostilbene and this compound in Cisplatin-Resistant CAR Human Oral Cancer Cells
| Compound | IC50 (µM) for CAR Cells (48h treatment) | IC50 (µM) for CAR Cells (72h treatment) | Reference |
|---|---|---|---|
| Pterostilbene | Not specified (98.29 µM for 72h) | 98.29 | nih.gov |
| This compound | 73.25 ± 4.20 | 32.58 ± 2.39 | nih.gov |
Methodological Considerations in the Synthesis of this compound
The synthesis of this compound, as a pterostilbene derivative, involves specific chemical reactions to achieve the desired structural modification. While detailed synthetic protocols for this compound are typically found in specialized chemical literature, the general approach involves the esterification of the hydroxyl group present on the pterostilbene scaffold. The chemical name, (E)-4-(3,5-Dimethoxystyryl)phenyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, explicitly defines the ester linkage and the specific carboxylic acid moiety incorporated. wikipedia.org
The synthesis of such complex organic molecules generally requires careful selection of reagents, solvents, and reaction conditions to ensure high yield, purity, and stereoselectivity, especially given the trans configuration of the stilbene core. Common methodological considerations in organic synthesis include the use of protecting groups for sensitive functionalities, appropriate coupling reagents for ester formation, and purification techniques such as chromatography and recrystallization. Characterization of the synthesized compound typically involves spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), along with elemental analysis and melting point determination to confirm the structure and purity. The successful synthesis of this compound by Hsieh et al. underscores the feasibility of creating potent derivatives through targeted chemical modification of natural products. nih.govnih.govciteab.comnih.gov
Preclinical Biological Activities of Ank 199
Evaluation of Cytotoxicity in Cellular Models of Oral CarcinomaThe cytotoxic potential of ANK-199 has been thoroughly assessed in various oral cell lines, demonstrating a differential impact on cancerous versus normal cells.
Activity against Cisplatin-Resistant CAR Human Oral Cancer Cellsthis compound has exhibited significant antitumor activity against cisplatin-resistant CAR human oral cancer cells. Studies have shown that this compound effectively decreases the viability of CAR cells in a concentration- and time-dependent mannerwikidata.org. The half-maximal inhibitory concentration (IC50) values for this compound in CAR cells indicate a potent cytotoxic effect, as detailed in Table 1.
Table 1: IC50 Values of this compound in Cisplatin-Resistant CAR Human Oral Cancer Cells
| Cell Line | Treatment Duration | IC50 (µM) |
| CAR Cells | 24 hours | 106.21 ± 3.21 wikidata.org |
| CAR Cells | 48 hours | 73.25 ± 4.20 wikidata.org |
| CAR Cells | 72 hours | 32.58 ± 2.39 wikidata.org |
Differential Effects on Normal Oral Cell Lines (HGF and OK Cells)A crucial finding in the preclinical evaluation of this compound is its remarkably low toxicity towards normal oral cell lines, including human gingival fibroblasts (HGF) and normal human oral keratinocyte (OK) cellswikidata.orgfishersci.cauni.lufishersci.se. Investigations employing the MTT assay revealed no significant impact on cell viability or observable morphological changes in HGF and OK cells following this compound treatmentwikidata.orgfishersci.se. The IC50 values for both HGF and OK cells were determined to be greater than 100 µM after 72 hours of exposure, underscoring this compound's selective cytotoxicity towards cancerous cells while sparing healthy oral tissueswikidata.orgfishersci.se. This differential effect positions this compound as a promising candidate for targeted anti-oral cancer therapy with potentially reduced systemic toxicityfishersci.se.
Table 2: IC50 Values of this compound in Normal Human Oral Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| HGF Cells | 72 hours | > 100 wikidata.orgfishersci.se |
| OK Cells | 72 hours | > 100 wikidata.orgfishersci.se |
Induction of Autophagic Cell Deaththis compound primarily induces cell death in CAR human oral cancer cells through the activation of autophagic processes, distinctly from apoptosiswikidata.orgfishersci.cauni.luresearchgate.nethznu.edu.cn. Key observations, such as the absence of DNA fragmentation or DNA condensation, confirm that this compound-induced cell death is not mediated by apoptosiswikidata.orgfishersci.cauni.luresearchgate.nethznu.edu.cn. The mechanism underlying this compound's induction of autophagic cell death involves the regulation of the PI3 kinase class III/beclin 1/Atg-related protein pathwayfishersci.cauni.lu. This compound has been shown to enhance the protein levels of several autophagic proteins, including Atg complex, beclin 1, PI3K class III, and LC3-IIfishersci.cauni.lu. Concurrently, it increases the mRNA expression of autophagic genes such as Atg7, Atg12, beclin 1, and LC3-II in CAR cellsfishersci.cauni.lu. The involvement of this pathway is further supported by the finding that 3-methyladenine (B1666300) (3-MA), a specific inhibitor of PI3K kinase class III, can inhibit the autophagic vesicle formation induced by ANK-199fishersci.cauni.lu.
Distinction from Apoptotic Mechanisms
A crucial aspect of this compound's mechanism of action is its distinction from classical apoptotic pathways. Research consistently indicates that the cell death induced by this compound is not triggered by apoptosis. spandidos-publications.comresearchgate.netresearchgate.net
Absence of DNA Fragmentation
Studies investigating the effects of this compound on cellular processes have specifically looked for hallmarks of apoptosis, such as DNA fragmentation. The appearance of DNA fragmentation was not observed in cells treated with this compound, indicating that this compound does not induce cell death through DNA fragmentation, a characteristic feature of apoptosis. spandidos-publications.com
Comparative Biological Efficacy with Parent Pterostilbene (B91288)
This compound is a synthesized derivative of pterostilbene, a naturally occurring stilbenoid known for its various biological activities, including anticancer effects. spandidos-publications.comresearchgate.netresearchgate.netmdpi.com While pterostilbene itself has been reported to induce both apoptotic and/or autophagic cell death in different cancer types, this compound demonstrates enhanced efficacy in certain contexts. nih.govresearchgate.netiiarjournals.org
For instance, in CAL27 human oral cancer cells, this compound exhibited potent activity, improving the IC50 value from 98.29 µM (for pterostilbene) to 32.6 µM. mdpi.com This suggests that the structural modification leading to this compound resulted in an analogue with more enhanced anticancer activity compared to its parent compound, pterostilbene. mdpi.com
Molecular and Cellular Mechanisms of Action of Ank 199
Modulation of Key Signaling Pathways
ANK-199's ability to induce autophagic cell death is intrinsically linked to its interference with specific signaling pathways, notably the PI3 Kinase Class III/Beclin 1 pathway and the regulation of autophagy-related (Atg) proteins wikidata.orgfishersci.se.
A central aspect of this compound's mechanism is its profound involvement with the PI3 Kinase Class III (PI3K class III)/Beclin 1 pathway. Studies have shown that this compound significantly enhances the protein levels of both PI3K class III and Beclin 1 wikidata.orgfishersci.cafishersci.seguidetopharmacology.orgresearchgate.net. This upregulation is crucial, as the PI3K class III/Beclin 1 complex is a key initiator of autophagy, playing a vital role in the formation of autophagosomes nih.govuni.lu. Further supporting this mechanism, the specific inhibitor of PI3K kinase class III, 3-methyladenine (B1666300) (3-MA), was found to inhibit the autophagic vesicle formation induced by this compound, thereby confirming the pathway's essential role in this compound-mediated autophagy wikidata.orgfishersci.cafishersci.seguidetopharmacology.org. This suggests that this compound actively promotes the initiation phase of autophagy through the activation of this critical complex.
Beyond the PI3K class III/Beclin 1 pathway, this compound's mechanism extends to the broader regulation of autophagy-related (Atg) proteins. These proteins are fundamental components of the autophagic machinery, orchestrating the various stages of autophagosome formation and maturation. This compound has been shown to upregulate the protein levels of several Atg complex proteins and to enhance the mRNA expression of specific Atg genes, indicating a comprehensive activation of the autophagic process at both transcriptional and translational levels wikidata.orgfishersci.cafishersci.seguidetopharmacology.orgresearchgate.net.
Impact on Protein Expression Profiles
The induction of autophagy by this compound is further characterized by distinct changes in the expression profiles of key autophagic proteins. These modulations provide direct evidence of the compound's ability to activate the cellular degradation machinery.
Research findings indicate that this compound, at concentrations of 50 and 75 μM, leads to an increase in the protein levels of several components of the Atg complex, including Atg5, Atg7, Atg12, Atg14, and Atg16L1 in CAR cells wikidata.orgfishersci.seresearchgate.net. These proteins are integral to the formation of the Atg12-Atg5-Atg16L1 complex, which functions as an E3-like enzyme crucial for the lipidation of LC3 and the subsequent expansion of autophagosomal membranes. Furthermore, this compound has been observed to enhance the mRNA expression of Atg7 and Atg12 genes, suggesting a coordinated upregulation at the genetic level to support the increased demand for autophagic components wikidata.orgfishersci.cafishersci.seguidetopharmacology.org.
The observed effects on Atg complex proteins are summarized in Table 1.
Table 1: Impact of this compound on Atg Complex Protein and mRNA Expression in CAR Cells
| Protein/Gene | Effect on Protein Level (50 & 75 μM this compound) | Effect on mRNA Level (this compound treatment) | Citation |
| Atg5 | Increased | Not specified from snippets | wikidata.orgfishersci.seresearchgate.net |
| Atg7 | Increased | Enhanced expression | wikidata.orgfishersci.cafishersci.seresearchgate.net |
| Atg12 | Increased | Enhanced expression | wikidata.orgfishersci.cafishersci.seresearchgate.net |
| Atg14 | Increased | Not specified from snippets | wikidata.orgfishersci.seresearchgate.net |
| Atg16L1 | Increased | Not specified from snippets | wikidata.orgfishersci.seresearchgate.net |
Beclin 1 (BECN1) is a critical component of the class III phosphatidylinositol 3-kinase (PtdIns3K) complex, which is essential for initiating autophagy uni.lu. This compound treatment leads to an increase in Beclin 1 protein levels wikidata.orgfishersci.cafishersci.seguidetopharmacology.orgresearchgate.net. Concurrently, the mRNA expression of the Beclin 1 gene is also enhanced by this compound, underscoring its role in promoting the formation of the core autophagic initiation complex wikidata.orgfishersci.cafishersci.seguidetopharmacology.org.
The observed effects on Beclin 1 expression are summarized in Table 2.
Table 2: Impact of this compound on Beclin 1 Protein and mRNA Expression in CAR Cells
| Protein/Gene | Effect on Protein Level (50 & 75 μM this compound) | Effect on mRNA Level (this compound treatment) | Citation |
| Beclin 1 | Increased | Enhanced expression | wikidata.orgfishersci.cafishersci.seresearchgate.net |
The conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytoplasmic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is widely recognized as a reliable marker of autophagic activity and the formation of autophagosomes wikidata.org. This compound treatment significantly increases the protein level of LC3-II wikidata.orgfishersci.cafishersci.seguidetopharmacology.orgresearchgate.net. This increase is further supported by enhanced mRNA expression of the LC3-II gene wikidata.orgfishersci.cafishersci.seguidetopharmacology.org. Morphological observations, such as monodansylcadaverine (MDC) and acridine (B1665455) orange (AO) staining, have also confirmed the formation of autophagic vacuoles and acidic vesicular organelles in this compound-treated cells, with the intensity of staining being directly proportional to the concentration of this compound wikidata.orgfishersci.caguidetopharmacology.org. A more punctate pattern of LC3B-GFP was also observed in this compound treated cells, further indicating autophagosome formation wikidata.orgguidetopharmacology.org. These findings collectively demonstrate that this compound effectively stimulates the autophagic process, leading to the characteristic accumulation of LC3-II and autophagosomal structures.
The observed effects on LC3 expression are summarized in Table 3.
Table 3: Impact of this compound on LC3 Protein and mRNA Expression and Autophagosome Formation in CAR Cells
| Marker/Process | Effect (this compound treatment) | Citation |
| LC3-II Protein | Increased | wikidata.orgfishersci.cafishersci.seguidetopharmacology.orgresearchgate.net |
| LC3-II mRNA | Enhanced expression | wikidata.orgfishersci.cafishersci.seguidetopharmacology.org |
| Autophagic Vesicle Formation | Induced | wikidata.orgfishersci.caguidetopharmacology.org |
| Acidic Vesicular Organelles (AVOs) | Increased formation | wikidata.orgfishersci.caguidetopharmacology.org |
Pharmacological and Preclinical Therapeutic Potential of Ank 199
Activity in Cisplatin-Resistant Cancer Models
Research indicates that ANK-199 exhibits significant cytotoxic effects on cisplatin-resistant CAR human oral cancer cells. researchgate.netspandidos-publications.comnih.govresearchgate.netiiarjournals.orgresearchgate.netresearchgate.net Studies have demonstrated that this compound induces autophagic cell death in these resistant cell lines through the phosphatidylinositol 3-kinase (PI3K) pathway. researchgate.netspandidos-publications.comnih.goviiarjournals.orgresearchgate.net This mechanism is distinct from apoptosis, as neither DNA fragmentation nor DNA condensation was observed in this compound-treated cells. researchgate.netspandidos-publications.comnih.gov
The compound's efficacy in reducing cell viability in CAR cells is both concentration- and time-dependent. spandidos-publications.comresearchgate.net Detailed research findings show the half maximal inhibitory concentration (IC50) values for this compound in CAR cells across different treatment durations:
| Treatment Duration | IC50 (µM) |
| 24 hours | 106.21 ± 3.21 |
| 48 hours | 73.25 ± 4.20 |
| 72 hours | 32.58 ± 2.39 |
The induction of autophagy by this compound is further supported by the observation of autophagic vacuoles and acidic vesicular organelles (AVOs) in treated CAR cells, as detected by monodansylcadaverine (MDC) and acridine (B1665455) orange (AO) staining. researchgate.netspandidos-publications.comnih.gov Furthermore, this compound has been shown to enhance the protein levels of key autophagic proteins, including Atg complex, beclin 1, PI3K class III, and LC3-II. researchgate.netnih.gov It also increases the mRNA expression of autophagic genes such as Atg7, Atg12, beclin 1, and LC3-II. researchgate.netnih.gov The specificity of this autophagic induction is highlighted by the fact that 3-methyladenine (B1666300) (3-MA), a specific inhibitor of PI3K class III, can inhibit the formation of autophagic vesicles induced by this compound and consequently enhance the viability of treated CAR cells. spandidos-publications.comnih.govresearchgate.net Importantly, this compound exhibits extremely low toxicity in normal oral cell lines, such as human gingival fibroblasts (HGF) and human oral keratinocyte (OK) cells, with IC50 values exceeding 100 µM. researchgate.netspandidos-publications.comresearchgate.net
Role in Chemoprevention Strategies
Pterostilbene (B91288), from which this compound is derived, is recognized as an effective chemopreventive agent against various types of cancer cells. researchgate.netspandidos-publications.comnih.govresearchgate.netoaepublish.com While this compound itself has been designed and synthesized as a novel derivative with antitumor activity, the existing preclinical studies primarily focus on its direct cytotoxic effects on established cancer cells, particularly those resistant to cisplatin (B142131). researchgate.netspandidos-publications.comnih.govresearchgate.net The development of this compound stems from the understanding of pterostilbene's broader pharmacological benefits, which include anticancer activity with low intrinsic toxicity. spandidos-publications.comresearchgate.net
Development as a Novel Therapeutic Reagent (Preclinical Stage)
The promising results from preclinical investigations suggest that this compound holds potential as a novel therapeutic reagent for the treatment of oral cancer. researchgate.netnih.govresearchgate.net Its ability to induce autophagic cell death in cisplatin-resistant cancer cells, coupled with its low toxicity to normal cells, positions it as a compelling candidate for further development. researchgate.netspandidos-publications.comnih.govresearchgate.net The ongoing research into this compound's antitumor activity and its underlying mechanisms in cisplatin-resistant human oral cancer cells aligns with the preclinical stage of drug development, where detailed characterization of potency and mechanism of action are crucial. researchgate.netspandidos-publications.comnih.govresearchgate.netalliancerm.org The compound is currently in the preclinical stage, with patent pending for its potential therapeutic applications. researchgate.netnih.govresearchgate.net
Advanced Methodologies in Ank 199 Research
In Vitro Experimental Models
In vitro studies have been fundamental in characterizing the effects of ANK-1.99 at the cellular level. These models allow for controlled investigation into the compound's direct effects on various cell types and its influence on specific biological pathways.
Cell Culture Systems (e.g., CAR cells, HGF, OK cells)
Research into ANK-1.99 has utilized specific cell culture systems to investigate its anti-cancer potential and its selectivity. Cisplatin-resistant human oral cancer cells (CAR cells) have served as a key model to study the compound's efficacy in a drug-resistant cancer context. nih.govresearchgate.net
To assess the compound's effects on non-cancerous cells, normal human gingival fibroblasts (HGF) and normal human oral keratinocyte cells (OK) were used. researchgate.net Studies revealed that ANK-1.99 exhibits significantly lower cytotoxicity in these normal oral cell lines compared to its effect on CAR cancer cells. researchgate.net This selective action is a crucial finding, suggesting a potential therapeutic window for the compound. researchgate.net
Staining Techniques for Autophagy Detection (MDC, Acridine (B1665455) Orange, LC3B-GFP)
A significant finding in ANK-1.99 research is its ability to induce autophagic cell death in cancer cells. nih.gov This was determined through the use of specific staining techniques that visualize the process of autophagy.
Monodansylcadaverine (MDC): This fluorescent compound is a selective marker for autophagic vacuoles. nih.gov In studies involving ANK-1.99, MDC staining was used to observe the formation of these vacuoles in treated CAR cells, providing direct visual evidence of autophagy induction. nih.gov
LC3B-GFP: While not explicitly detailed in the direct ANK-1.99 studies reviewed, the use of Green Fluorescent Protein-tagged Microtubule-associated protein 1A/1B-light chain 3 (LC3-GFP) is a standard and powerful method for monitoring autophagy. During autophagy, the cytosolic form (LC3-I) is converted to the autophagosome-associated form (LC3-II), which appears as distinct fluorescent puncta. This technique allows for the visualization and quantification of autophagosome formation.
Protein and Gene Expression Analysis (Immunoblotting, RT-qPCR)
To understand the molecular pathways affected by ANK-1.99, researchers have employed techniques to analyze changes in protein and gene expression.
Immunoblotting (Western Blotting): This technique was used to measure the levels of key proteins involved in the autophagy pathway. Treatment of CAR cells with ANK-1.99 was found to increase the protein levels of several critical autophagic proteins, including Beclin 1, PI3K class III, and the processed form of LC3 (LC3-II). nih.govnih.govmdpi.comresearchgate.netresearchgate.net The conversion of LC3-I to LC3-II is a hallmark of autophagy activation.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To determine if the changes in protein levels were due to increased gene expression, RT-qPCR was performed. The results showed that ANK-1.99 treatment enhanced the messenger RNA (mRNA) expression of essential autophagy-related genes (Atg), such as Atg7, Atg12, beclin 1, and LC3-II. nih.govmdpi.comnih.gov This indicates that ANK-1.99's mechanism involves the transcriptional upregulation of the autophagy machinery.
Cell Viability Assays (e.g., MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. acmeresearchlabs.inresearchgate.netnih.gov In this assay, mitochondrial dehydrogenases in living cells cleave the yellow MTT salt into purple formazan (B1609692) crystals. nih.govscienceopen.com The amount of formazan produced is proportional to the number of viable cells. nih.gov
This assay was instrumental in quantifying the cytotoxic effects of ANK-1.99. researchgate.net It was used to determine the compound's impact on the viability of both the cisplatin-resistant CAR cancer cells and the normal HGF and OK cell lines. researchgate.net The results demonstrated a dose-dependent decrease in the viability of CAR cells, while the viability of HGF and OK cells remained largely unaffected, with an IC50 value (concentration causing 50% inhibition) greater than 100 µM for the normal cells. researchgate.net
Table 1: Summary of In Vitro Research Findings for ANK-1.99
| Methodology | Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Cell Culture / Viability (MTT Assay) | CAR (Cisplatin-Resistant Oral Cancer), HGF (Normal Gingival Fibroblasts), OK (Normal Oral Keratinocytes) | ANK-1.99 selectively reduces viability of CAR cells; exhibits extremely low toxicity in HGF and OK cells (IC50 > 100 µM). | researchgate.net |
| Autophagy Staining (MDC & Acridine Orange) | CAR | Observed formation of autophagic vacuoles and acidic vesicular organelles (AVOs), indicating induction of autophagy. | nih.gov |
| Protein Analysis (Immunoblotting) | CAR | Increased protein levels of Atg complex, Beclin 1, PI3K class III, and LC3-II. | nih.gov |
| Gene Expression Analysis (RT-qPCR) | CAR | Enhanced mRNA expression of autophagic genes: Atg7, Atg12, beclin 1, and LC3-II. | nih.gov |
In Vivo Preclinical Model Systems (General Application to Class)
While specific in vivo studies on ANK-1.99 are pending publication, the relevance of animal models can be inferred from preclinical research on the broader class of pterostilbene (B91288) derivatives. researchgate.netfoodforbreastcancer.comnih.govnih.govmdpi.comnih.govresearchgate.netnih.gov These models are essential for bridging the gap between basic laboratory findings and potential clinical applications. nih.govresearchgate.netconsensus.app
Relevance of Animal Models for Preclinical Efficacy Studies
Animal models are indispensable tools in preclinical research, providing a platform to evaluate the efficacy of novel therapeutic agents in a complex, whole-organism environment. nih.govaacrjournals.orgescholarship.org For the class of compounds to which ANK-1.99 belongs, rodent models, particularly mouse models, are highly relevant for several reasons:
Tumor Xenograft Models: A common approach involves implanting human cancer cells (like CAR cells) into immunocompromised mice, creating a patient-derived xenograft (PDX) model. aacrjournals.orgescholarship.org This allows researchers to observe the effect of the compound on a human tumor growing in a living system. Pterostilbene and its derivatives have been shown to suppress tumor growth and metastasis in mouse models of various cancers. foodforbreastcancer.comnih.gov
Assessment of Efficacy: These models enable the evaluation of a compound's ability to inhibit tumor growth, reduce tumor volume, and prevent metastasis, providing crucial data on its potential therapeutic effectiveness. aacrjournals.org
The use of well-characterized animal models is essential for providing the scientific justification and demonstrating the translational relevance required to advance promising compounds like ANK-1.99 toward clinical trials. aacrjournals.org
Computational Approaches in Chemical Compound Design and Analysis
In the development and analysis of novel chemical compounds like ANK-199, a pterostilbene derivative, computational approaches are indispensable. researchgate.net These methodologies allow researchers to predict molecular interactions, screen vast libraries of compounds, and refine chemical structures to enhance therapeutic efficacy. By simulating complex biological and chemical systems, these techniques accelerate the drug discovery process, making it more efficient and cost-effective. nih.gov
Structure-Activity Relationship (SAR) Studies for Pterostilbene Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. rsc.org For pterostilbene derivatives, including this compound, SAR studies explore how modifications to the parent pterostilbene molecule alter its therapeutic effects, such as anticancer and antioxidant properties. nih.govresearchgate.net
Researchers have synthesized and evaluated numerous pterostilbene derivatives to identify key structural features that govern their activity. nih.gov For instance, studies have involved creating hybrids with other molecules like chalcone (B49325) or conjugating pterostilbene with various amino acids to explore new chemical spaces and enhance biological functions. nih.govresearchgate.net One study demonstrated that conjugating pterostilbene analogues with tryptophan resulted in compounds with enhanced anti-proliferative activity against breast cancer cells. nih.gov The biological activity of these derivatives is significantly influenced by the chemical modifications and the types of substituent groups attached to the stilbene (B7821643) core. rsc.org These investigations are crucial for designing more potent and selective therapeutic agents.
The table below summarizes findings from SAR studies on various pterostilbene derivatives, illustrating how specific structural changes impact their biological effects.
| Derivative Class | Structural Modification | Observed Biological Effect | Reference |
| Amino Acid Conjugates | Addition of Tryptophan to the pterostilbene scaffold. | Enhanced anti-proliferative activity in breast cancer cells. | nih.gov |
| Coumarin (B35378) Hybrids | Hybridization of pterostilbene with a coumarin moiety via O-alkylation. | Moderate to weak anticancer activities, but superior to parent compounds against certain human cell lines. | researchgate.net |
| Chalcone Hybrids | Incorporation of a chalcone structure. | Showed promising anticancer activities, suggesting a valuable pharmacophore. | researchgate.net |
| Indanone Derivatives | Introduction of an indanone moiety onto the pterostilbene skeleton. | Possessed both anti-oxidative and anti-inflammatory activities for potential sepsis treatment. |
This table is generated based on available research data and is for illustrative purposes.
Molecular Modeling and Docking (General Drug Design Principles)
Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. alliedacademies.orgias.ac.in It is a cornerstone of modern drug design, enabling scientists to investigate molecular interactions at an atomic level. nih.gov This approach relies on principles of physics, chemistry, and biology to predict how a potential drug candidate might behave in a biological system. alliedacademies.orgalliedacademies.org
A key application within molecular modeling is molecular docking . This technique predicts the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger target molecule, typically a protein or enzyme. nih.govias.ac.in The primary goals of molecular docking are:
Predicting Binding Conformation: To determine the most likely three-dimensional arrangement of the ligand within the target's active site. nih.gov
Estimating Binding Affinity: To calculate the strength of the interaction between the ligand and the target, often expressed as binding energy. nih.gov
By simulating the binding process, researchers can gain insights into the molecular basis of a drug's mechanism of action. researchgate.net Docking studies help identify crucial intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for identifying promising drug candidates and for guiding the optimization of their chemical structures to improve binding affinity and selectivity. alliedacademies.orgalliedacademies.org The process generally involves preparing the 3D structures of both the ligand and the target protein, running docking algorithms to generate various binding poses, and then using scoring functions to rank these poses based on their predicted binding energetics. nih.gov
Virtual Screening Techniques in Compound Optimization (General)
Virtual screening (VS) is a computational methodology used to search large databases or libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. wikipedia.orgmedchemexpress.com This technique plays a critical role in the early stages of drug discovery by rapidly filtering enormous chemical spaces to a manageable number of promising candidates for experimental testing. wikipedia.orgslideshare.net The use of virtual screening can significantly reduce the time and cost associated with traditional high-throughput screening (HTS). medchemexpress.com
Virtual screening methods are broadly categorized into two main types:
Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the target protein. wikipedia.org Molecular docking is the most common SBVS technique, where compounds from a library are systematically docked into the target's binding site and scored based on their predicted binding affinity. wikipedia.org This allows for the identification of molecules that are structurally complementary to the target.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. medchemexpress.com These techniques rely on the knowledge of molecules that are already known to be active. Methods include searching for compounds with similar 2D or 3D structures, or developing pharmacophore models that define the essential structural features required for biological activity. medchemexpress.comslideshare.net
The ultimate goal of virtual screening is not just to find active compounds, but to discover novel chemical scaffolds that can be further optimized through medicinal chemistry. nih.gov By prioritizing the most promising candidates, virtual screening increases the likelihood of identifying innovative hits in a more efficient and cost-effective manner. medchemexpress.com
Future Directions in Ank 199 Academic Research
Elucidation of Broader Molecular Signaling Cascades
Current research highlights ANK-199's ability to induce autophagic cell death by enhancing the protein levels of autophagic proteins, including Atg complex, beclin 1, PI3K class III, and LC3-II, as well as the mRNA expression of autophagic genes such as Atg7, Atg12, beclin 1, and LC3-II fishersci.canih.govwikidata.org. This indicates a direct involvement with the core machinery of autophagy initiation and progression. However, the precise and broader molecular signaling cascades that this compound influences extend beyond these immediate autophagy-related proteins.
Future academic endeavors should focus on comprehensively mapping the full spectrum of signaling pathways modulated by this compound. This includes investigating potential crosstalk with other critical cellular pathways frequently dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which is a key regulator of cell growth, metabolism, and autophagy researchgate.netnih.govnih.govuni.lu. Understanding how this compound's modulation of PI3K class III interacts with the broader PI3K/AKT/mTOR axis, or other pathways like MAPK and NF-κB, is crucial nih.govuni.lu. For instance, given that mTOR negatively regulates autophagy, elucidating whether this compound indirectly impacts mTOR activity or other stress-responsive kinases that converge on autophagy-promoting enzymes would provide a more complete picture of its mechanism nih.gov. Such studies could involve phosphoproteomics and transcriptomics analyses to identify novel upstream regulators or downstream effectors of this compound's activity.
Investigation of Cross-Pathway Interactions in Disease Models
The initial findings on this compound's efficacy in cisplatin-resistant oral cancer cells suggest its potential in overcoming drug resistance, a significant challenge in cancer therapy fishersci.cafishersci.senih.govwikidata.org. A critical future direction involves exploring how the identified molecular signaling cascades and their interactions translate into therapeutic outcomes across diverse disease models. This includes investigating this compound's activity in other cancer types known for autophagy dysregulation or drug resistance mechanisms, such as liver cancer, where autophagy plays a dual role nih.gov.
Research should aim to understand how this compound's induction of autophagy interacts with other cellular processes, such as apoptosis, cell cycle regulation, and metabolic reprogramming, within complex disease contexts. While this compound-induced cell death in CAR cells was not triggered by apoptosis, the interplay between autophagy and apoptosis is often complex in cancer, with autophagy sometimes promoting cell death and at other times promoting cell survival fishersci.ca. Future studies could investigate if this compound's autophagic induction sensitizes cancer cells to other forms of cell death or if cross-pathway interactions contribute to its efficacy in overcoming resistance in various in vitro and in vivo disease models. This could involve examining its effects on the tumor microenvironment and immune responses, given the emerging understanding of autophagy's role in immunity and inflammation.
Exploration of Combination Strategies with Existing Agents (Preclinical)
This compound's origin as a pterostilbene (B91288) derivative is noteworthy, as pterostilbene itself has demonstrated anticancer properties and the ability to sensitize cisplatin-resistant cancer cells fishersci.ca. This provides a strong rationale for exploring this compound in combination with existing chemotherapeutic agents or targeted therapies in preclinical settings.
Given this compound's efficacy in cisplatin-resistant oral cancer cells, a key area of future research is to systematically evaluate its synergistic potential with cisplatin (B142131) and other standard-of-care drugs in various resistant cancer models. This could involve dose-response studies to identify optimal combination ratios and schedules. Furthermore, exploring combinations with agents that target complementary pathways, such as those involved in DNA repair, metabolism, or alternative anti-apoptotic mechanisms, could lead to enhanced therapeutic outcomes and overcome acquired resistance. For instance, combining this compound with inhibitors of other pro-survival pathways that might compensate for autophagy induction could be a promising strategy. These preclinical studies would be essential for identifying rational combination therapies that maximize efficacy while minimizing potential off-target effects.
Development of Advanced Preclinical Models for Mechanistic Studies
Initial studies on this compound have primarily utilized two-dimensional (2D) cell culture models, specifically cisplatin-resistant human oral cancer cell lines fishersci.cafishersci.senih.govwikidata.org. While invaluable for initial mechanistic insights, these models often fail to fully recapitulate the complexity of human diseases, including tumor heterogeneity, microenvironment interactions, and systemic effects.
Future academic research should prioritize the development and utilization of more advanced preclinical models to gain a deeper mechanistic understanding of this compound. This includes:
Patient-Derived Xenografts (PDX) Models: PDX models, derived directly from patient tumors, maintain the histological and genetic characteristics of the original tumor, offering a more clinically relevant platform for evaluating this compound's efficacy and identifying potential biomarkers of response or resistance.
Organoid Models: Three-dimensional (3D) organoid cultures, derived from patient tissues, mimic the architecture and cellular diversity of organs, providing a powerful tool for high-throughput drug screening and detailed mechanistic studies in a more physiological context.
Genetically Engineered Mouse Models (GEMMs): GEMMs allow for the study of this compound in a genetically defined background, enabling the investigation of its effects on tumor initiation, progression, and metastasis, as well as its interaction with the immune system.
Co-culture Systems: Developing co-culture models that include immune cells, fibroblasts, and other stromal components would allow for the investigation of this compound's impact on the tumor microenvironment and its potential immunomodulatory effects.
These advanced models will be crucial for validating in vitro findings, identifying novel therapeutic targets, and predicting clinical responses, thereby accelerating the translational potential of this compound.
Contribution to the Field of Autophagy-Targeted Therapies
This compound's distinct ability to induce autophagic cell death, particularly in drug-resistant cancer cells, positions it as a significant contributor to the evolving field of autophagy-targeted therapies fishersci.cafishersci.senih.govwikidata.org. Autophagy is a complex cellular process with a dual role in cancer, sometimes promoting cell survival and at other times leading to cell death nih.govnih.gov. This compound's specific mechanism, involving the PI3K class III/beclin 1/Atg-related protein pathway, offers a unique avenue for modulating autophagy for therapeutic benefit.
Future research should aim to further characterize this compound's precise role within the broader landscape of autophagy modulators. This includes comparing its efficacy and mechanism to other known autophagy-inducing or inhibiting agents to understand its unique advantages. Investigating how this compound's specific modulation of PI3K class III impacts autophagic flux and whether this can be leveraged to overcome resistance to other therapies is critical researchgate.netnih.gov. Furthermore, exploring its potential in non-cancerous diseases where autophagy dysregulation is implicated, such as neurodegenerative disorders or infectious diseases, could broaden its therapeutic applicability. By elucidating its specific contributions to autophagy modulation, this compound can help refine strategies for harnessing autophagy as a therapeutic target, particularly in challenging clinical scenarios like drug resistance.
Q & A
Q. What molecular mechanisms underlie ANK-199-induced autophagic cell death in cisplatin-resistant cancer cells?
Methodological Answer: this compound activates autophagy by modulating the PI3 kinase class III/Beclin-1/Atg protein axis. Key steps include phagophore formation (dependent on Atg5, Atg7, Atg12), LC3-I to LC3-II conversion (a hallmark of autophagosome formation), and lysosomal fusion. Experimental validation involves western blotting for LC3 isoforms and fluorescence microscopy with dyes like acridine orange to visualize autophagic vesicles in CAR oral cancer cells .
Q. Which experimental models are suitable for studying this compound’s efficacy in vitro?
Methodological Answer: Cisplatin-resistant CAR human oral cancer cells are the primary model for this compound studies. Researchers should validate resistance via cytotoxicity assays (e.g., MTT) and compare autophagy markers (e.g., LC3-II/LC3-I ratio) between treated and untreated cells. Co-treatment with autophagy inhibitors (e.g., chloroquine) can confirm mechanism specificity .
Q. How can researchers detect and quantify autophagy activation in response to this compound?
Methodological Answer: Use tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) to distinguish autophagosomes (yellow puncta) from autolysosomes (red puncta). Quantify LC3-II levels via immunoblotting normalized to actin. Complementary methods include transmission electron microscopy to visualize autophagic ultrastructures and flow cytometry for lysosomal activity .
Advanced Research Questions
Q. How do contradictory findings about Rubicon protein’s role in autophagy impact interpretations of this compound’s mechanism?
Methodological Answer: Rubicon is reported to inhibit autophagy, but this compound downregulates Rubicon expression in CAR cells, suggesting context-dependent regulation. To resolve contradictions, perform siRNA-mediated Rubicon knockdown alongside this compound treatment and assess autophagy flux via lysosomal protease inhibitors. Cross-validate results with transcriptomic profiling (e.g., RNA-seq) to identify compensatory pathways .
Q. What experimental design considerations are critical for optimizing this compound dosing in preclinical studies?
Methodological Answer: Conduct dose-response curves (0.1–50 µM) to establish IC50 values in resistant vs. parental cell lines. Monitor off-target effects via proteome-wide assays (e.g., TMT mass spectrometry) and assess therapeutic index using 3D tumor spheroids. Include time-course experiments to differentiate acute autophagy induction from chronic cytotoxicity .
Q. How can researchers address variability in autophagy assay outcomes when testing this compound?
Methodological Answer: Standardize cell culture conditions (e.g., serum starvation duration, confluence) to minimize basal autophagy fluctuations. Use internal controls (e.g., rapamycin-treated cells) in each experiment. Apply statistical tools like ANOVA with post-hoc tests to account for inter-experimental variability. Replicate findings in orthogonal models, such as patient-derived xenografts .
Q. What strategies validate the specificity of this compound’s interaction with the PI3K/Beclin-1 pathway?
Methodological Answer: Employ co-immunoprecipitation to confirm this compound’s binding to PI3K class III or Beclin-1. Use CRISPR-Cas9 knockout models for Atg5 or Beclin-1 to test pathway dependency. Pharmacological inhibitors (e.g., 3-MA for PI3K) should block this compound’s effects if the mechanism is specific .
Q. How does this compound’s efficacy compare to other autophagy-inducing agents (e.g., rapamycin) in resistant cancers?
Methodological Answer: Design head-to-head experiments comparing this compound with established autophagy modulators. Measure apoptosis (via Annexin V/PI staining) and autophagy flux in parallel. Use synergy analysis (e.g., Chou-Talalay method) to evaluate combination therapies. Prioritize in vivo validation in zebrafish or murine models with bioluminescent tumor tracking .
Methodological Guidelines for this compound Research
- Data Contradiction Analysis : Apply triangulation by integrating biochemical, imaging, and omics datasets. For example, if transcriptomic data conflicts with protein-level findings, validate via targeted proteomics or ribosome profiling .
- Statistical Rigor : Use power analysis to determine sample sizes and report effect sizes (e.g., Cohen’s d) for key outcomes. Pre-register protocols on platforms like Open Science Framework to mitigate bias .
- Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies. Deposit raw data (e.g., microscopy images, flow cytometry files) in repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
